molecular formula C12H13NO4 B2520817 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 380607-13-6

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2520817
CAS No.: 380607-13-6
M. Wt: 235.239
InChI Key: ANSUPYBJVNMSJB-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of methoxy groups at the 5 and 6 positions, a methyl group at the 1 position, and a carboxylic acid group at the 2 position of the indole ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 5,6-dimethoxy-2-nitrobenzaldehyde with methylhydrazine in the presence of an acid catalyst can yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinonoid derivatives, amino-substituted indoles, and various substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxyindole: Similar in structure but lacks the carboxylic acid group.

    1-Methylindole-2-carboxylic acid: Similar but lacks the methoxy groups at the 5 and 6 positions.

    5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid: Contains an additional methoxy group at the 7 position.

Uniqueness

5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Properties

IUPAC Name

5,6-dimethoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-8-6-11(17-3)10(16-2)5-7(8)4-9(13)12(14)15/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUPYBJVNMSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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